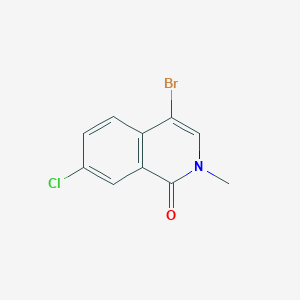

4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylisoquinolin-1(2H)-one.

Chlorination: The chlorination at the 7-position can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

Reduction Reactions: Reduction reactions can be used to remove halogen atoms or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Wissenschaftliche Forschungsanwendungen

4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity for these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-methylisoquinolin-1(2H)-one: Lacks the chlorine atom at the 7-position.

7-Chloro-2-methylisoquinolin-1(2H)-one: Lacks the bromine atom at the 4-position.

2-Methylisoquinolin-1(2H)-one: Lacks both bromine and chlorine atoms.

Uniqueness

4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogen atoms makes it a valuable compound for various research applications, as it offers a unique set of properties compared to its analogs.

Biologische Aktivität

4-Bromo-7-chloro-2-methylisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a unique isoquinoline core with bromine and chlorine substituents, which significantly influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position further differentiates it from other isoquinoline derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various therapeutic effects. For instance, it has been shown to inhibit certain viral polymerases, contributing to its antiviral properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has demonstrated potential anticancer activity in various studies. For example, it has been evaluated for its effects on different cancer cell lines, including breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa). In vitro assays have shown that it can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for cytotoxicity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 14.68 | High selectivity |

| HCT-116 | 14.53 | Moderate activity |

| HeLa | 7.54 | Significant cytotoxicity |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antiviral Studies : A study demonstrated that isoquinolone derivatives could act as viral polymerase inhibitors with EC50 values ranging from 0.2 to 0.6 μM against influenza viruses. The selective index was greater than 65, indicating a favorable therapeutic window .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of isoquinolone derivatives revealed that modifications at specific positions can enhance antiviral activity while reducing cytotoxicity. This highlights the importance of chemical structure in determining biological efficacy .

- Cytotoxicity Assessment : Through MTT assays, researchers assessed the cytotoxic effects of varying concentrations of the compound over different time frames, establishing a correlation between exposure duration and cell viability .

Eigenschaften

Molekularformel |

C10H7BrClNO |

|---|---|

Molekulargewicht |

272.52 g/mol |

IUPAC-Name |

4-bromo-7-chloro-2-methylisoquinolin-1-one |

InChI |

InChI=1S/C10H7BrClNO/c1-13-5-9(11)7-3-2-6(12)4-8(7)10(13)14/h2-5H,1H3 |

InChI-Schlüssel |

LBDQGVTVFONOMM-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C2=C(C1=O)C=C(C=C2)Cl)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.